

Introduction: The Significance of a Fluorinated Indazole Core

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Compound of Interest

Compound Name: Ethyl 5-fluoro-1H-indazole-3-carboxylate

Cat. No.: B086463

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Ethyl 5-fluoro-1H-indazole-3-carboxylate is a heterocyclic organic compound featuring a fluorinated indazole scaffold. The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including the anti-cancer drug Axitinib and the antiemetic agent Granisetron.[1][2] The introduction of a fluorine atom at the 5-position is a strategic chemical modification often employed in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties.[3] This compound, therefore, serves as a crucial intermediate and building block for the synthesis of novel bioactive molecules in pharmaceutical and agrochemical research.[3][4]

This guide provides a comprehensive overview of the core physical properties of **Ethyl 5-fluoro-1H-indazole-3-carboxylate**, details the definitive experimental protocols for their characterization, and offers insights into the interpretation of the resulting data. The methodologies described are designed to be self-validating, ensuring the identity, purity, and consistency of the material for demanding research and development applications.

Physicochemical Properties

The fundamental physical and chemical properties of **Ethyl 5-fluoro-1H-indazole-3-carboxylate** are summarized below. These values are critical for its handling, formulation, and use in synthetic chemistry.

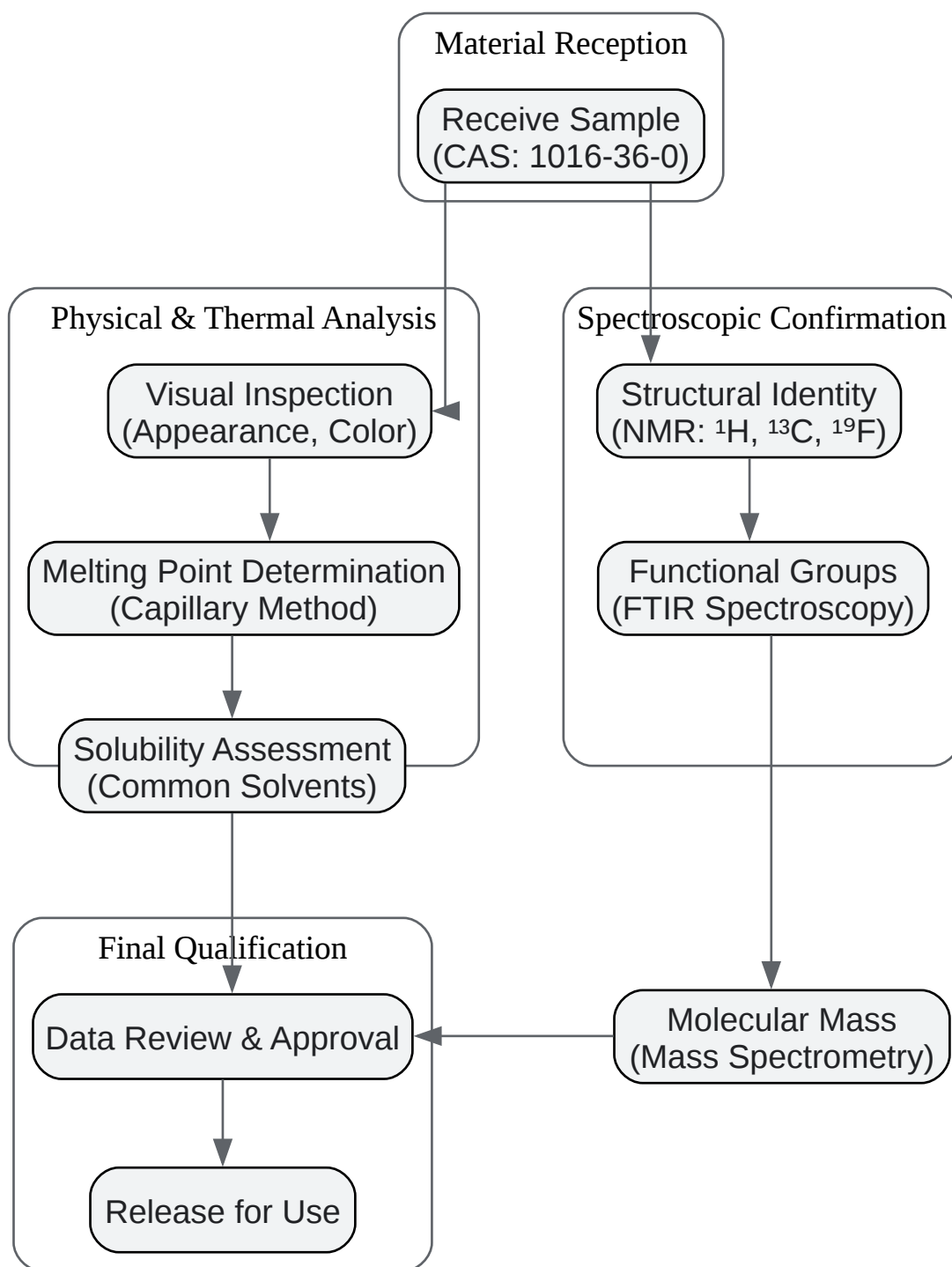
Property	Data	Source(s)
Chemical Name	Ethyl 5-fluoro-1H-indazole-3-carboxylate	[5]
Synonym(s)	5-fluoro-1H-indazole-3-carboxylic acid ethyl ester	[5]
CAS Number	1016-36-0	[5]
Molecular Formula	C ₁₀ H ₉ FN ₂ O ₂	[5]
Molecular Weight	208.19 g/mol	[5]
Appearance	Expected to be an off-white to cream-colored solid	[3][6][7]
Purity	Commercially available at ≥95%	[3][5]
Storage	Recommended storage at 2-8 °C	[5]

Experimental Characterization: Protocols and Rationale

Verifying the physical properties of a key synthetic intermediate like **Ethyl 5-fluoro-1H-indazole-3-carboxylate** is paramount. The following section details the standard, validated protocols for this purpose.

Workflow for Physicochemical Analysis

The logical flow for characterizing a new batch of the compound is outlined below. This workflow ensures that identity and purity are confirmed before proceeding with its use in sensitive downstream applications.



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Caption: Analytical workflow for the physical characterization of **Ethyl 5-fluoro-1H-indazole-3-carboxylate**.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid. Impurities typically depress and broaden the melting range.

Protocol:

- Ensure the sample is completely dry and finely powdered.
- Load a small amount of the sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.
- Place the capillary tube in a calibrated melting point apparatus.
- Heat the apparatus at a rapid rate (e.g., 10-15 °C/min) to approximately 20 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

Causality and Expected Results: Based on the melting points of the parent 1H-indazole-3-carboxylic acid (262-271 °C) and related derivatives, a sharp melting point is expected, likely in the range of 150-250 °C.^{[7][8]} A narrow range (<2 °C) signifies high purity.

Solubility Assessment

Understanding solubility is essential for selecting appropriate solvents for reactions, purification, and analytical sample preparation. The ethyl ester functionality is known to enhance solubility in organic media.^[3]

Protocol:

- To a series of vials, add approximately 10 mg of the compound.

- To each vial, add 1 mL of a test solvent (e.g., water, ethanol, methanol, dichloromethane (DCM), ethyl acetate, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)).
- Vortex each vial for 30 seconds at room temperature.
- Visually observe and classify the solubility:
 - Soluble: The solid completely dissolves, forming a clear solution.
 - Partially Soluble: Some solid remains, but a significant portion has dissolved.
 - Insoluble: The solid does not appear to dissolve.

Causality and Expected Results: The compound is expected to be soluble in polar aprotic solvents like DMSO and DMF, and common organic solvents such as DCM, ethyl acetate, and ethanol. Due to the hydrophobic indazole ring system, it is predicted to have low solubility in water.

Spectroscopic Analysis

Spectroscopic methods provide definitive structural confirmation and are the cornerstone of chemical identity verification.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For this compound, ^1H , ^{13}C , and ^{19}F NMR are all highly informative.

Protocol (General):

- Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in an NMR tube.
- Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).
- Process the data, including Fourier transformation, phase correction, and baseline correction.

- Integrate the signals in the ^1H NMR spectrum and reference the spectrum (e.g., to residual solvent peak or TMS).

Expected ^1H NMR Spectral Data (in DMSO-d_6):

- ~14.0 ppm (singlet, broad, 1H): This signal corresponds to the acidic N-H proton of the indazole ring. Its broadness and downfield shift are characteristic.
- ~8.0-7.5 ppm (multiplets, 3H): These signals represent the three protons on the benzene portion of the indazole ring. The fluorine atom at position 5 will influence their chemical shifts and introduce complex splitting patterns (coupling).
- ~4.40 ppm (quartet, 2H): This quartet arises from the $-\text{O}-\text{CH}_2-$ protons of the ethyl ester, split by the adjacent methyl group.
- ~1.37 ppm (triplet, 3H): This triplet is characteristic of the $-\text{CH}_3$ protons of the ethyl ester, split by the adjacent methylene group.[8]

Expected ^1H NMR Signals:

- H-N (1H, s, broad): ~14.0 ppm
- H-Ar (3H, m): ~8.0-7.5 ppm
- H- CH_2 (2H, q): ~4.40 ppm
- H- CH_3 (3H, t): ~1.37 ppm

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Caption: Key structural features and their expected ^1H NMR chemical shifts.

Expected ^{13}C NMR Spectral Data (in DMSO-d_6):

- ~162 ppm: Carbonyl carbon ($\text{C}=\text{O}$) of the ester.
- ~160-157 ppm (doublet): C5 carbon directly attached to fluorine, showing a large one-bond C-F coupling constant.
- ~142-110 ppm: Aromatic and heterocyclic carbons.

- ~61 ppm: Methylene carbon (-O-CH₂-) of the ethyl ester.
- ~14 ppm: Methyl carbon (-CH₃) of the ethyl ester.

Expected ¹⁹F NMR Spectral Data:

- A single resonance is expected, as there is only one fluorine environment in the molecule.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by their characteristic absorption of infrared radiation.

Protocol (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly on the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Acquire the spectrum, typically by co-adding 16 or 32 scans.
- Identify the key absorption bands (in cm⁻¹).

Expected Key Absorption Bands:

- 3300-3100 cm⁻¹: N-H stretching vibration of the indazole ring.
- ~1715 cm⁻¹: Strong C=O stretching vibration from the ethyl ester.^[9]
- ~1620, 1480 cm⁻¹: C=C stretching vibrations within the aromatic rings.
- ~1250 cm⁻¹: C-O stretching of the ester group.
- ~1100 cm⁻¹: C-F stretching vibration.

C. Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Protocol (Electrospray Ionization - ESI):

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Infuse the solution into the ESI source of the mass spectrometer.
- Acquire the spectrum in positive ion mode.

Expected Results:

- The primary ion observed will be the protonated molecule $[M+H]^+$ at an m/z (mass-to-charge ratio) of approximately 209.07. The high-resolution mass should be within 5 ppm of the calculated exact mass.

Stability and Handling

- **Stability:** The compound is generally stable under normal laboratory conditions.^[5] Long-term storage at reduced temperatures (2-8 °C) is recommended to prevent potential degradation.^[5]
- **Handling:** Based on the hazard profiles of the parent carboxylic acid and related indazole esters, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.^[10] Handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

Ethyl 5-fluoro-1H-indazole-3-carboxylate is a valuable synthetic intermediate whose utility in research and development is predicated on its confirmed identity and purity. The combination of thermal analysis (melting point), solubility assessment, and comprehensive spectroscopic characterization (NMR, FTIR, MS) as detailed in this guide provides a robust framework for its qualification. Adherence to these protocols ensures that researchers can proceed with confidence in their synthetic endeavors, leveraging the unique properties of this fluorinated scaffold to build the next generation of complex molecules.

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